
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol, also known as CIM, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways, as well as the modulation of the immune system. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting the expression of certain genes involved in cancer cell proliferation and survival. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and altering their membrane potential.
Biochemical and Physiological Effects
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has been shown to have various biochemical and physiological effects, including the inhibition of certain enzymes and signaling pathways, the modulation of the immune system, and the induction of apoptosis in cancer cells. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use as a radioprotective agent.
実験室実験の利点と制限
One of the main advantages of using (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol in lab experiments is its unique chemical structure, which allows for the investigation of its potential applications in various scientific fields. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the main limitations of using (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for the investigation of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol, including its use as an anticancer agent, an antimicrobial agent, a modulator of the immune system, and a radioprotective agent. Further research is also needed to fully understand the mechanism of action of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol and to investigate its potential applications in other scientific fields, such as materials science and nanotechnology. Additionally, the development of new synthesis methods and purification techniques may further enhance the potential applications of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol in scientific research.
合成法
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl alcohol with 5-chloro-4-iodo-1-methyl-1H-imidazole-2-carbaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction results in the formation of (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol, which can be purified using various techniques, such as recrystallization or column chromatography.
科学的研究の応用
(5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has been used in various scientific research applications, including as a potential anticancer agent, an antimicrobial agent, and a modulator of the immune system. (5-chloro-4-iodo-1-methyl-1H-imidazol-2-yl)(4-chlorophenyl)methanol has also been investigated for its potential use as a radioprotective agent, as well as its ability to inhibit the growth of certain viruses, such as the Zika virus.
特性
IUPAC Name |
(5-chloro-4-iodo-1-methylimidazol-2-yl)-(4-chlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2IN2O/c1-16-9(13)10(14)15-11(16)8(17)6-2-4-7(12)5-3-6/h2-5,8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKFPSPBKWCUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1C(C2=CC=C(C=C2)Cl)O)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(allylthio)-4-benzyl-8-tert-butyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4956158.png)
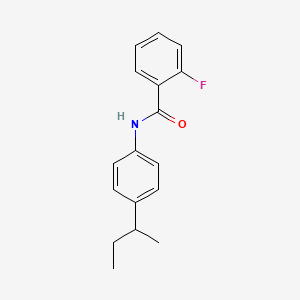
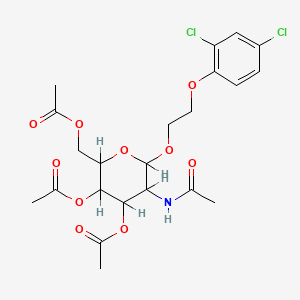
![5-[4-(allyloxy)-3-bromo-5-ethoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4956183.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-4-yl)amine](/img/structure/B4956186.png)
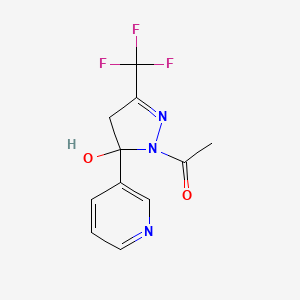
![(2,1,3-benzoxadiazol-5-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4956204.png)
![2-(3-bromophenoxy)-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4956215.png)
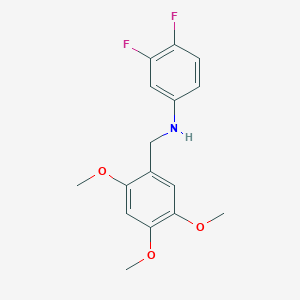
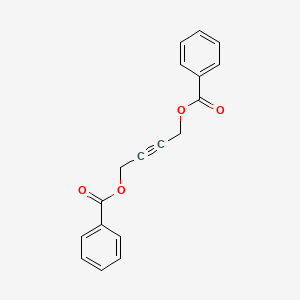
![N-[2-chloro-4-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4956235.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-8-methoxy-4-methyl-2(1H)-quinolinone](/img/structure/B4956242.png)
